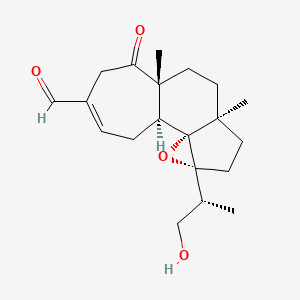
Sarbronine M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sarbronine M involves several steps, starting from the extraction of the compound from the fungus Sarcodon scabrosus. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as extraction, purification, and crystallization are employed .
Industrial Production Methods: Industrial production of this compound is still under research and development. The compound is primarily produced for research purposes and is not yet available for large-scale industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Sarbronine M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Sarbronine M has several scientific research applications, including:
Chemistry: Used as a model compound for studying inhibition mechanisms and synthetic pathways.
Biology: Investigated for its effects on nerve growth factor-induced neurite outgrowth, making it valuable in neurobiology research.
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its inhibitory effects on neurite outgrowth.
Industry: Limited industrial applications currently, but potential future uses in pharmaceuticals and biotechnology
Mécanisme D'action
Sarbronine M exerts its effects by inhibiting the nerve growth factor-induced neurite outgrowth from PC12 cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the signaling pathways activated by nerve growth factor, thereby preventing neurite extension .
Comparaison Avec Des Composés Similaires
- Sarbronine A
- Sarbronine B
- Sarbronine C
Comparison: Sarbronine M is unique among its analogs due to its specific inhibitory effects on nerve growth factor-induced neurite outgrowth. While other Sarbronine compounds may have similar structures, this compound’s distinct bioactivity sets it apart .
Propriétés
Formule moléculaire |
C20H28O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(1S,2R,4R,7S,10R)-4-[(2R)-1-hydroxypropan-2-yl]-7,10-dimethyl-11-oxo-3-oxatetracyclo[8.5.0.02,4.02,7]pentadec-13-ene-13-carbaldehyde |
InChI |
InChI=1S/C20H28O4/c1-13(11-21)19-9-7-17(2)6-8-18(3)15(20(17,19)24-19)5-4-14(12-22)10-16(18)23/h4,12-13,15,21H,5-11H2,1-3H3/t13-,15+,17+,18-,19-,20-/m1/s1 |
Clé InChI |
BEDOXLKSBWDRGE-QQQBWXDASA-N |
SMILES isomérique |
C[C@H](CO)[C@]12CC[C@]3([C@]1(O2)[C@H]4CC=C(CC(=O)[C@@]4(CC3)C)C=O)C |
SMILES canonique |
CC(CO)C12CCC3(C1(O2)C4CC=C(CC(=O)C4(CC3)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



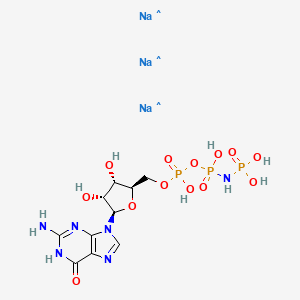
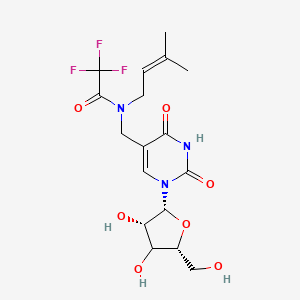
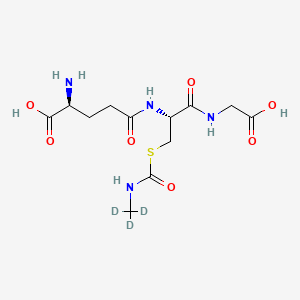
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
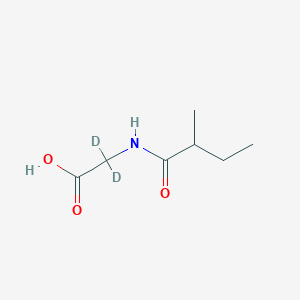
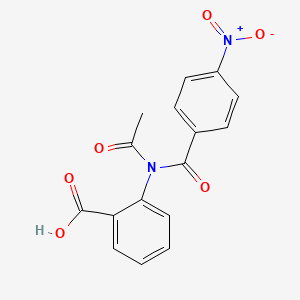

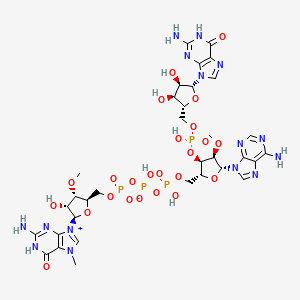

![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
